molecular formula C10H22N2 B13942545 1-Butyl-4-ethylpiperazine CAS No. 91015-23-5

1-Butyl-4-ethylpiperazine

Cat. No.: B13942545
CAS No.: 91015-23-5
M. Wt: 170.30 g/mol
InChI Key: ANOSFGTVKYVBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-ethylpiperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-4-ethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Compared to other piperazine derivatives, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

91015-23-5

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-butyl-4-ethylpiperazine

InChI

InChI=1S/C10H22N2/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-10H2,1-2H3

InChI Key

ANOSFGTVKYVBCM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.